4-(3-Cyanoanilino)-4-oxobutanoic acid
Description
Significance of 4-(3-Cyanoanilino)-4-oxobutanoic acid in Chemical Research
The significance of 4-(3-Cyanoanilino)-4-oxobutanoic acid in chemical research stems from its multifaceted utility as both a synthetic intermediate and a potential bioactive compound. The compound's unique structure allows for diverse chemical reactions, making it a valuable building block in synthetic organic chemistry. Research has shown that the cyano group enhances the compound's reactivity and versatility in chemical synthesis, while the aniline moiety provides additional sites for functionalization and derivatization.
In medicinal chemistry applications, 4-(3-Cyanoanilino)-4-oxobutanoic acid has demonstrated potential as a precursor for pharmaceutical agents. The compound's structural characteristics enable it to serve as a scaffold for the development of drugs targeting various health conditions. The presence of multiple functional groups facilitates the design of molecules with specific binding properties and biological activities, making it an attractive starting point for drug discovery programs.
The compound's role in materials science research has also gained attention, particularly in the development of specialty polymers and advanced materials. The oxobutanoic acid moiety can participate in polymerization reactions, while the aromatic aniline structure contributes to the thermal and mechanical properties of resulting materials. This dual functionality makes the compound valuable for creating materials with tailored properties for specific applications.
Recent research has highlighted the compound's potential in the synthesis of heterocyclic compounds, particularly those containing nitrogen-rich frameworks. Studies have shown that 4-(3-Cyanoanilino)-4-oxobutanoic acid can serve as a precursor for the synthesis of complex heterocycles with potential biological activity. The compound's ability to undergo cyclization reactions while maintaining its functional group integrity makes it particularly valuable for constructing biologically relevant molecular architectures.
Historical Context and Development
The historical development of 4-(3-Cyanoanilino)-4-oxobutanoic acid is closely tied to the broader evolution of aniline chemistry and the development of cyano-containing organic compounds. The compound emerged from research focused on creating versatile synthetic intermediates that could serve multiple roles in organic synthesis while providing access to biologically active molecules.
Early research in this area was driven by the pharmaceutical industry's need for novel building blocks that could enable the rapid construction of drug-like molecules. The combination of cyano and aniline functionalities in a single molecule provided researchers with a platform for exploring structure-activity relationships in medicinal chemistry applications. The development of efficient synthetic routes to this compound represented a significant advancement in the field of synthetic organic chemistry.
The compound's synthesis methodology has evolved significantly over time, with researchers developing improved procedures that enhance yield and reduce reaction times. Historical synthesis approaches often involved multi-step procedures with extensive purification requirements, but modern synthetic methods have streamlined these processes. The development of one-pot synthetic strategies and the use of efficient catalysts have made the compound more accessible for research applications.
Patent literature from the late 20th and early 21st centuries reflects the growing interest in compounds containing similar structural motifs, particularly in the context of kinase inhibitor development and anticancer drug research. These patents demonstrate the compound's potential utility in pharmaceutical applications and highlight the ongoing research efforts to develop new synthetic methodologies for its preparation.
Classification in Organic Chemistry
Within the framework of organic chemistry classification, 4-(3-Cyanoanilino)-4-oxobutanoic acid belongs to several important compound classes, each contributing to its overall chemical behavior and potential applications. The compound is primarily classified as an amino acid derivative due to the presence of the carboxyl functional group in its structure, positioning it within the broader category of carboxylic acids.
The compound can also be categorized as an anilide, given the amide bond formation between the aniline nitrogen and the carbonyl carbon of the oxobutanoic acid moiety. This classification is significant because anilides represent an important class of compounds in medicinal chemistry, often exhibiting notable biological activities and serving as key structural elements in pharmaceutical agents.
From a functional group perspective, 4-(3-Cyanoanilino)-4-oxobutanoic acid contains multiple reactive sites that enable its participation in various chemical transformations. The cyano group classifies the compound as a nitrile, providing access to reactions typical of this functional group including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. The presence of this functionality significantly expands the compound's synthetic utility.
The oxobutanoic acid portion of the molecule places the compound within the category of keto acids, compounds that contain both carbonyl and carboxylic acid functionalities. This classification is important for understanding the compound's reactivity patterns and potential biological activities, as keto acids often serve as metabolic intermediates and pharmaceutical targets. The combination of these various functional group classifications creates a compound with diverse chemical properties and broad synthetic applicability.
| Classification Category | Functional Group | Chemical Significance |
|---|---|---|
| Amino Acid Derivative | Carboxylic Acid | Enables peptide coupling and esterification |
| Anilide | Amide Bond | Provides biological activity and stability |
| Nitrile | Cyano Group | Enables diverse synthetic transformations |
| Keto Acid | Carbonyl + Carboxyl | Offers dual reactivity patterns |
Current Research Landscape
The current research landscape surrounding 4-(3-Cyanoanilino)-4-oxobutanoic acid reflects a multidisciplinary approach encompassing synthetic methodology development, biological activity evaluation, and materials science applications. Contemporary research efforts have focused on expanding the synthetic accessibility of the compound while exploring its potential in various application domains.
Recent synthetic methodology research has emphasized the development of efficient, environmentally friendly synthetic routes to 4-(3-Cyanoanilino)-4-oxobutanoic acid. Studies have demonstrated that the compound can be synthesized through various approaches, including the reaction of 3-cyanoaniline with suitable carbonyl compounds under both acidic and basic conditions. These methodological advances have made the compound more accessible for research applications and have enabled larger-scale synthetic efforts.
Biological activity research has revealed promising results for compounds containing similar structural motifs, suggesting potential therapeutic applications for 4-(3-Cyanoanilino)-4-oxobutanoic acid and its derivatives. Research indicates that compounds with comparable structures often exhibit significant biological activity, particularly in areas related to enzyme inhibition and receptor binding. The cyano and amino groups are believed to play crucial roles in these biological interactions, contributing to binding affinity and specificity.
Materials science research has explored the compound's potential in polymer synthesis and advanced materials development. The presence of multiple reactive functional groups enables the compound to participate in polymerization reactions, while the aromatic structure contributes to the thermal and mechanical properties of resulting materials. Recent studies have investigated the use of similar compounds in the development of specialty coatings and adhesives with enhanced performance characteristics.
Current research trends also include the exploration of the compound's role in heterocyclic chemistry, particularly in the synthesis of bioactive heterocycles. Studies have demonstrated that 4-(3-Cyanoanilino)-4-oxobutanoic acid can serve as a precursor for complex nitrogen-containing heterocycles with potential pharmaceutical applications. This research direction has opened new avenues for drug discovery and development programs focused on novel therapeutic targets.
The integration of computational chemistry approaches has further enhanced current research efforts, enabling researchers to predict the compound's properties and optimize synthetic routes through molecular modeling and quantum chemical calculations. These computational tools have provided valuable insights into the compound's electronic structure and reactivity patterns, guiding experimental research efforts and facilitating the design of new derivatives with enhanced properties.
| Research Domain | Current Focus | Key Findings |
|---|---|---|
| Synthetic Methodology | Green chemistry approaches | Improved yields and reduced reaction times |
| Biological Activity | Enzyme inhibition studies | Promising therapeutic potential |
| Materials Science | Polymer applications | Enhanced thermal and mechanical properties |
| Heterocyclic Chemistry | Bioactive heterocycle synthesis | Novel pharmaceutical targets |
| Computational Chemistry | Property prediction | Optimized synthetic strategies |
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(3-cyanoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
InChI Key |
HPTIFFLVYOBDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 4-(3-Cyanoanilino)-4-oxobutanoic acid with structurally related compounds, highlighting substituent effects on molecular weight, solubility, and synthesis efficiency.
Key Observations:
- The nitro derivative (7h) exhibits high synthesis yields (94%) under thermal conditions .
- Halogen Substituents: Bromo (-Br) and chloro (-Cl) groups (e.g., 7g and ) increase molecular weight and hydrophobicity, reducing water solubility but improving stability in organic media .
- Bulkier Groups: Naphthyl and azepanylcarbonyl substituents (e.g., and ) significantly increase molecular weight and alter solubility profiles, favoring applications in polymer synthesis or as bioactive scaffolds .
Preparation Methods
Catalytic Hydrogenation of 3-Cyanoaniline Derivatives
One of the most documented and efficient methods for preparing related N-substituted phenyl glycine derivatives, which can be adapted for 4-(3-Cyanoanilino)-4-oxobutanoic acid, involves catalytic hydrogenation in the presence of glyoxalic acid and palladium on carbon catalyst.
Procedure Summary:
- Reactants: 3-cyanoaniline, 50% glyoxalic acid aqueous solution, and methanol or tetrahydrofuran (THF) as solvent.
- Catalyst: 5% palladium on carbon (Pd/C), typically 0.5 g per batch.
- Conditions:
- Stirring under ambient temperature (18-25°C) for 30 minutes.
- Hydrogen substitution in the reaction vessel to replace air with hydrogen.
- Gradual temperature increase to 50°C.
- Hydrogen pressure maintained at 10 atm for 12 hours.
- Monitoring: High-performance liquid chromatography (HPLC) to ensure raw material conversion below 0.2%.
- Post-reaction treatment:
- Cooling and filtration to recover Pd/C catalyst.
- Concentration of the filtrate under reduced pressure.
- Hydrolysis of esterified impurities by treatment with 10% sodium hydroxide at 50°C for 1 hour.
- Acidification with 10% hydrochloric acid to pH 3 to precipitate the product.
- Cooling to 0°C, filtration, washing, and vacuum drying to obtain the pure acid.
- Yield: Approximately 93-95%
- Purity: 99.3-99.6% by HPLC
- Product confirmed by LC-MS with molecular ion peaks consistent with expected mass (e.g., m/e 176.1 for related compounds).
This method is scalable and allows for catalyst recycling, making it suitable for industrial production.
Alternative Solvent Systems and Base Additives
Amide Bond Formation via Reaction of 3-Cyanoaniline with Carbonyl Compounds
Another synthetic route involves the direct reaction of 3-cyanoaniline with suitable carbonyl compounds (e.g., keto acids or their esters) under acid or base catalysis to form the anilino linkage.
- Solvents: Ethanol or methanol are commonly used.
- Catalysts: Acidic or basic catalysts facilitate amide bond formation.
- Conditions: Controlled temperature to avoid decomposition of cyano and keto groups.
- Purification: Crystallization or chromatographic techniques to isolate the pure product.
This method is more common in laboratory-scale synthesis and allows for structural modifications by varying the carbonyl component.
Comparative Data Table of Preparation Parameters
| Parameter | Catalytic Hydrogenation Method | Amide Bond Formation Method |
|---|---|---|
| Starting Materials | 3-Cyanoaniline, glyoxalic acid | 3-Cyanoaniline, keto acid or ester |
| Catalyst | 5% Pd/C | Acid or base catalyst |
| Solvent | Methanol or THF | Ethanol or methanol |
| Temperature | Ambient to 50°C | Controlled, typically 40-80°C |
| Pressure | Hydrogen gas, 10 atm | Atmospheric |
| Reaction Time | 12 hours | Several hours to overnight |
| Post-reaction Treatment | Hydrolysis with NaOH, acidification | Crystallization or chromatography |
| Yield | 93-95% | Variable, typically lower than hydrogenation |
| Purity | >99% | Variable, depends on purification |
| Catalyst Recovery | Yes, Pd/C recycled | Not applicable |
Research Findings and Optimization Notes
- Hydrogenation under controlled pressure and temperature ensures selective reduction and coupling without affecting the cyano group.
- Hydrolysis step is critical to convert esterified by-products back to the acid form, improving overall yield and purity.
- Use of sodium carbonate during hydrogenation can buffer the reaction medium, enhancing catalyst activity and product stability.
- HPLC monitoring is essential for process control to minimize residual starting materials and impurities.
- Catalyst recycling reduces cost and environmental impact, important for industrial scale-up.
Q & A
Q. What are the common synthetic routes for 4-(3-Cyanoanilino)-4-oxobutanoic acid?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted anilines and succinic anhydride derivatives. For example:
- Thermal synthesis : Reflux equimolar amounts of 3-cyanoaniline and succinic anhydride in ethanol for 4–6 hours. Filter the precipitate and recrystallize using ethanol or acetonitrile for purification (yields ~90–94%) .
- Microwave-assisted synthesis : Reduce reaction time to 15–30 minutes under microwave irradiation (300–500 W), improving yield and purity. This method minimizes side reactions and enhances scalability .
Q. How is the structure of 4-(3-Cyanoanilino)-4-oxobutanoic acid characterized?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : Use - and -NMR to confirm the presence of the cyano group (-C≡N), ketone carbonyl (C=O), and carboxylic acid (-COOH). For example, the ketone carbonyl typically resonates at ~200–210 ppm in -NMR .
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement. Single-crystal diffraction at 200 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision of 0.002 Å .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 263.25 for CHNO) .
Q. What biological activity assays are relevant for this compound?
Methodological Answer:
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). The cyano group may enhance binding affinity via hydrogen bonding .
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Derivatives with electron-withdrawing groups (e.g., -F, -Cl) often show enhanced activity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-(3-Cyanoanilino)-4-oxobutanoic acid?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO energy often correlates with electrophilic reactivity, influenced by the cyano group .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2). The ketone and carboxylic acid moieties may form hydrogen bonds with active-site residues .
Key Insight : Substituents like -CN increase electrophilicity, enhancing binding to nucleophilic enzyme residues .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .
- Dynamic NMR : Detect tautomerism or conformational flexibility in solution that may not persist in the solid state. For example, keto-enol tautomerism can shift NMR peaks unpredictably .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Use microreactors to enhance heat/mass transfer, reducing reaction time and side products.
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design identified ethanol:water (4:1) as optimal for crystallization .
Q. How to analyze degradation products under varying pH conditions?
Methodological Answer:
Q. What crystallographic software tools are recommended for structure refinement?
Methodological Answer:
Q. How do substituents influence biological activity?
Methodological Answer:
- SAR (Structure-Activity Relationship) : Replace -CN with -F or -OCH and test activity. Electron-withdrawing groups (-CN, -NO) enhance antimicrobial potency by 2–4× compared to electron-donating groups (-OCH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
